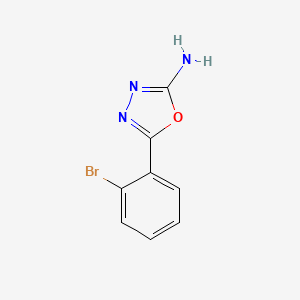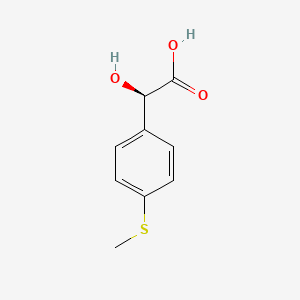
5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carbonitrile
Vue d'ensemble
Description
5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carbonitrile is a chemical compound with the molecular formula C11H14N4 . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring attached to a pyridazine ring. The pyridazine ring is substituted at the 5 and 6 positions with methyl groups, at the 3 position with a pyrrolidin-1-yl group, and at the 4 position with a carbonitrile group .Physical and Chemical Properties Analysis
This compound is a powder at room temperature. Its molecular weight is 202.26 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.Applications De Recherche Scientifique
Pyrrolidine in Drug Discovery
Pyrrolidine is a nitrogen-containing five-membered ring widely used in medicinal chemistry to develop treatments for human diseases. The ring's sp3 hybridization and non-planarity allow for efficient exploration of pharmacophore space and contribute to the molecule's stereochemistry. The review focuses on the synthesis of bioactive molecules with pyrrolidine rings, their structure-activity relationships (SAR), and the influence of steric factors on biological activity. The versatility of pyrrolidine in drug design is highlighted, including its impact on the biological profiles of drug candidates due to stereogenicity and spatial orientation of substituents (Li Petri et al., 2021).
Heterocyclic N-oxide Molecules in Synthesis and Drug Applications
Heterocyclic N-oxide molecules, including pyridazine derivatives, are noted for their versatility in organic synthesis, catalysis, and medicinal applications. The review emphasizes the importance of these compounds in forming metal complexes, designing catalysts, asymmetric synthesis, and their roles in drug applications with activities such as anticancer, antibacterial, and anti-inflammatory (Li et al., 2019).
Pyridopyridazine Derivatives and Biological Activity
Pyridopyridazine derivatives are presented as a novel class with a broad spectrum of biological activities, including antitumor, antibacterial, and analgesic effects. The review covers the synthesis and biological activities of these derivatives, highlighting their potential as selective inhibitors and ligands for various biochemical pathways (Wojcicka and Nowicka-Zuchowska, 2018).
Mécanisme D'action
Target of Action
Pyridazinone derivatives, a category to which this compound belongs, have been found to exhibit a wide range of pharmacological activities .
Mode of Action
It’s known that pyridazinone derivatives can interact with various biological targets, leading to a broad spectrum of activities .
Biochemical Pathways
Pyridazinone derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of pharmacological activities .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological effects .
Propriétés
IUPAC Name |
5,6-dimethyl-3-pyrrolidin-1-ylpyridazine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-8-9(2)13-14-11(10(8)7-12)15-5-3-4-6-15/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLLQARCQLCJEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=C1C#N)N2CCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


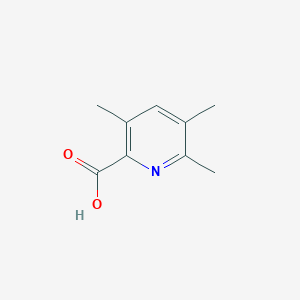
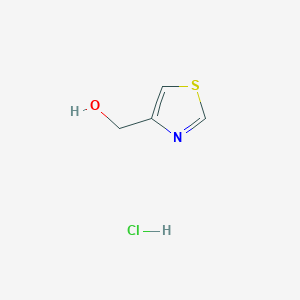

![Ethyl 4-cyano-5-{[(dimethylamino)methylidene]amino}-3-methylthiophene-2-carboxylate](/img/structure/B3211412.png)

![2-(4,5-dihydro-1H-benzo[c]azepin-2(3H)-yl)ethanamine](/img/structure/B3211421.png)
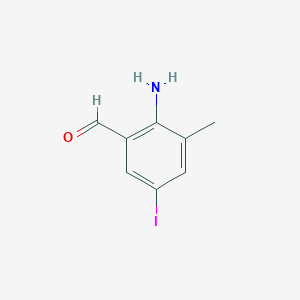

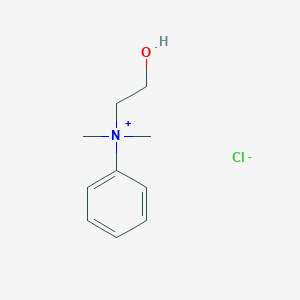
![1-Piperidinecarboxylic acid, 2-methyl-5-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, 1,1-dimethylethyl ester, (2R,5R)-](/img/structure/B3211439.png)
![tert-Butyl 4-methyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B3211450.png)
![N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B3211477.png)
